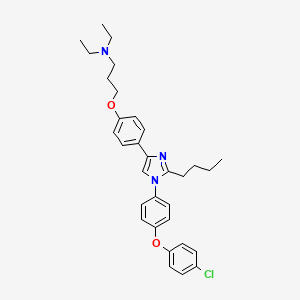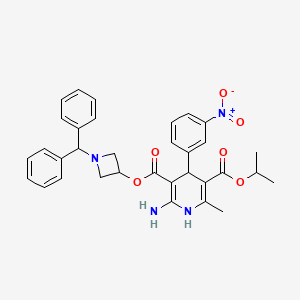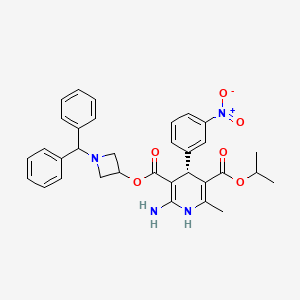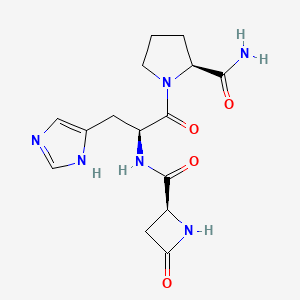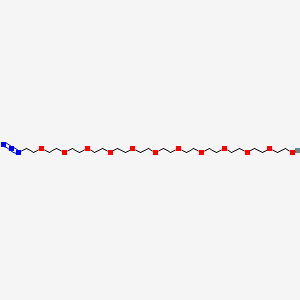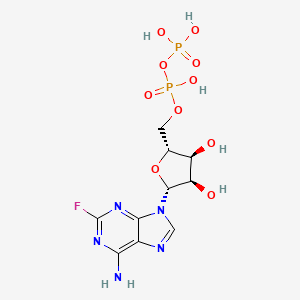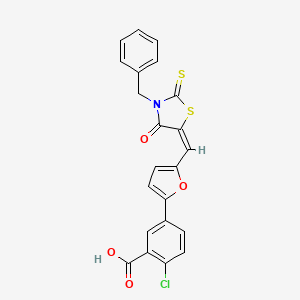
4E2RCat
Descripción general
Descripción
4E2RCat es un compuesto químico conocido por su función como inhibidor de la interacción entre el factor de iniciación de la traducción eucariota 4E (eIF4E) y el factor de iniciación de la traducción eucariota 4G (eIF4G). Esta interacción es crucial para la iniciación de la traducción dependiente de la caperuza, un proceso esencial para la síntesis de proteínas en las células eucariotas . El compuesto ha mostrado potencial en el bloqueo de la replicación del coronavirus al inhibir la expresión de proteínas virales .
Aplicaciones Científicas De Investigación
4E2RCat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la interacción eIF4E-eIF4G y sus efectos sobre la traducción dependiente de la caperuza.
Biología: El compuesto se utiliza para investigar el papel de la interacción eIF4E-eIF4G en varios procesos biológicos, incluido el crecimiento y la diferenciación celular.
Mecanismo De Acción
4E2RCat ejerce sus efectos al inhibir la interacción entre eIF4E y eIF4G, que es esencial para la iniciación de la traducción dependiente de la caperuza. Al evitar esta interacción, el compuesto reduce el reclutamiento de ribosomas a la estructura de la caperuza del ARNm, inhibiendo así la síntesis de proteínas . Este mecanismo es particularmente efectivo para reducir la replicación de virus que dependen de la traducción dependiente de la caperuza, como los coronavirus .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4E2RCat inhibits the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G with an inhibitory concentration 50 value of 13.5 micromolar . This inhibition prevents the binding of eukaryotic translation initiation factor 4E, a cap-binding protein, to eukaryotic translation initiation factor 4G, a large scaffolding protein. As a result, cap-dependent translation is inhibited. This compound has been shown to significantly decrease the replication of human coronavirus 229E by reducing the percentage of infected cells and the titers of intra- and extracellular infectious virus .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits cap-dependent translation in a dose-dependent manner, which impacts cell signaling pathways, gene expression, and cellular metabolism . In L-132 cells, this compound reduces messenger ribonucleic acid translation without inducing apoptosis when used at a concentration of 12.5 micromolar . Additionally, this compound decreases both intracellular and extracellular severe acute respiratory syndrome coronavirus replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound prevents the assembly of the translational machinery, thereby inhibiting cap-dependent translation . This inhibition affects protein synthesis and can lead to changes in gene expression . The compound does not induce apoptosis, indicating that its effects are specific to the inhibition of translation rather than causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, such as at -20°C for up to two years in powder form . Over time, this compound continues to inhibit protein synthesis without causing increased cell death . Long-term studies have shown that this compound maintains its inhibitory effects on cap-dependent translation and virus replication in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes. It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound affects the overall metabolic flux and levels of metabolites involved in translation . This inhibition can lead to changes in the synthesis of proteins and other biomolecules, impacting cellular metabolism .
Métodos De Preparación
La síntesis de 4E2RCat implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:
Formación del anillo de tiazolidinona: Este paso implica la reacción de una tioamida con una α-halocetona para formar el anillo de tiazolidinona.
Introducción del anillo de furano: El anillo de furano se introduce mediante una reacción de ciclización que involucra un precursor adecuado.
Acoplamiento final: El paso final implica el acoplamiento de los anillos de tiazolidinona y furano para formar la molécula completa de this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican la ampliación de los procedimientos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
4E2RCat se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
4E2RCat es similar a otros inhibidores de la interacción eIF4E-eIF4G, como 4EGI-1 y 4E1RCat. tiene una estructura única que proporciona ventajas distintas en términos de potencia y selectividad . Por ejemplo:
4EGI-1: Otro inhibidor de la interacción eIF4E-eIF4G, pero con una estructura química diferente y una potencia ligeramente menor.
Estos compuestos comparten un objetivo común pero difieren en sus estructuras químicas e interacciones específicas con eIF4E y eIF4G, destacando la singularidad de this compound en su clase.
Propiedades
IUPAC Name |
5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBPZFKXPCYOLU-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022540 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432499-63-3 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride](/img/structure/B1666245.png)




